molecular formula C8H7BrClNO B8424192 4'-Amino-3'-bromo-2'-chloroacetophenone

4'-Amino-3'-bromo-2'-chloroacetophenone

Cat. No.: B8424192
M. Wt: 248.50 g/mol
InChI Key: XRJCELHDEWHXHT-UHFFFAOYSA-N
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Description

4'-Amino-3'-bromo-2'-chloroacetophenone is a halogenated acetophenone derivative featuring amino (-NH₂), bromo (-Br), and chloro (-Cl) substituents at the 4', 3', and 2' positions of the aromatic ring, respectively. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, leveraging its electron-withdrawing halogen groups and nucleophilic amino functionality for targeted reactivity.

Properties

Molecular Formula

C8H7BrClNO

Molecular Weight

248.50 g/mol

IUPAC Name

1-(4-amino-3-bromo-2-chlorophenyl)ethanone

InChI

InChI=1S/C8H7BrClNO/c1-4(12)5-2-3-6(11)7(9)8(5)10/h2-3H,11H2,1H3

InChI Key

XRJCELHDEWHXHT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)N)Br)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Halogenated Acetophenones

2-Bromo-4'-chloroacetophenone (CAS 536-38-9)
  • Structure : Bromo (2'), chloro (4') substituents.
  • Molecular Formula : C₈H₆BrClO.
  • Applications : Intermediate in specialty chemicals; used in catalytic dehalogenation studies due to weaker C-Br bonds compared to C-Cl .
  • Reactivity : Higher susceptibility to debromination than dechlorination under photocatalytic conditions .
4'-Chloroacetophenone (CAS 99-91-2)
  • Structure : Chloro (4') substituent.
  • Applications : Key precursor for tear gas (CN), mandelic acid, and fluorescent brighteners. Market projected to grow at 14.8% CAGR due to pharmaceutical demand .
  • Environmental Impact : Slow degradation in marine environments due to stable C-Cl bonds .
2'-Amino-5'-bromo-3'-iodoacetophenone
  • Structure: Amino (2'), bromo (5'), iodo (3') substituents.
  • Synthesis: Prepared via halogenation of 2-aminoacetophenone with pyridinium tribromide (80% yield) .

Amino-Substituted Analogues

4'-Acetamido-3'-bromoacetophenone
  • Structure : Acetamido (4'), bromo (3') substituents.
  • Properties: Improved stability over free amino derivatives due to acetyl protection; used in specialty chemical synthesis .
2-Amino-4'-bromoacetophenone Hydrochloride (CAS 5467-72-1)
  • Structure: Amino (2'), bromo (4'), hydrochloride salt.
  • Applications : Pharmaceutical intermediate; salt form enhances solubility and storage stability .

Physicochemical Properties and Reactivity

Molecular and Electronic Effects

  • Halogen Influence : Bromo and chloro groups increase electrophilicity at the ketone group, facilitating nucleophilic attacks (e.g., in chalcone synthesis) .
  • Amino Group: Enhances solubility in polar solvents and provides a site for further functionalization (e.g., acylation, condensation) .

Comparative Reactivity

Compound Bond Strength (C-X) Debromination/Dechlorination Rate
4'-Amino-3'-bromo-2'-Cl C-Cl > C-Br Slower dechlorination
2-Bromo-4'-Cl C-Cl > C-Br Faster debromination
4'-Cl C-Cl Resists hydrolysis

Pharmaceutical Intermediates

  • Target Compound: Potential use in antirheumatic drugs (e.g., via nitroacetophenone intermediates) .
  • Analogues: 2'-Amino-5'-bromo-3'-iodoacetophenone is used in chalcone synthesis for anticancer and anti-inflammatory agents .

Agrochemicals and Specialty Chemicals

  • 4'-Chloroacetophenone: Dominates agrochemical markets; amino-bromo-chloro derivatives may offer novel herbicidal properties .

Handling Hazards

  • Halogenated Analogues : Cause skin/eye irritation; require PPE and immediate washing .
  • Amino Derivatives: May form toxic amines under acidic conditions; rigorous pH control is essential .

Environmental Persistence

  • Chloroacetophenones: Poor biodegradability; form persistent chlorinated byproducts .
  • Bromo Analogues : Faster degradation due to weaker C-Br bonds, but brominated metabolites may accumulate .

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